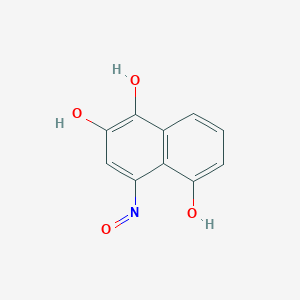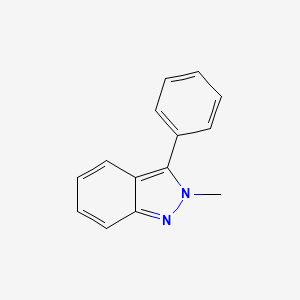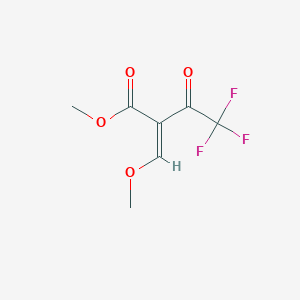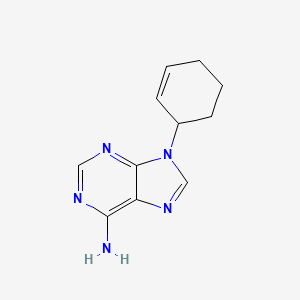
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is an organic compound belonging to the naphthalene family This compound is characterized by the presence of hydroxyl groups and a hydroxyimino group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have hydroxyl groups in the desired positions.
Oxidation: The hydroxyl groups are oxidized to form the corresponding quinone.
Hydroxyimino Group Introduction: The hydroxyimino group is introduced through a reaction with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and hydroxyimino group introduction processes, optimized for yield and purity.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Possible applications in the production of dyes and pigments.
作用機序
The mechanism of action of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the hydroxyimino group.
1,4-Dihydroxy-2-naphthoic acid: Contains carboxyl groups instead of the hydroxyimino group.
2-Hydroxy-1,4-naphthoquinone: Contains only one hydroxyl group and lacks the hydroxyimino group.
Uniqueness
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is unique due to the presence of both hydroxyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H7NO4 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
4-nitrosonaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-9(7)6(11-15)4-8(13)10(5)14/h1-4,12-14H |
InChIキー |
XZXIYYIGQSLANC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CC(=C2O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)



